N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide
Description
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide is a complex organic compound that features a benzofuran moiety linked to a piperidine ring, which is further connected to a methylethanesulfonamide group
Properties
IUPAC Name |
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-23(20,21)18(2)15-8-10-19(11-9-15)12-14-13-22-17-7-5-4-6-16(14)17/h4-7,13,15H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBJYRLNMUOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1CCN(CC1)CC2=COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of the benzofuran and piperidine intermediates with methylethanesulfonamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Benzofuranones
Reduction: Piperidine derivatives
Substitution: Various sulfonamide derivatives
Scientific Research Applications
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can bind to hydrophobic pockets in proteins, while the piperidine ring can interact with polar residues, stabilizing the compound-protein complex . This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety, exhibit similar biological activities.
Piperidine derivatives: Compounds such as piperidine itself and its substituted derivatives are widely used in medicinal chemistry.
Uniqueness
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide is unique due to its combination of the benzofuran and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
